2,5-Pyridinedimethanamine

Coordination Chemistry Ligand Design Catalysis

2,5-Pyridinedimethanamine (CAS 90008-38-1), also known as 2,5-bis(aminomethyl)pyridine or pyridine-2,5-diyldimethanamine, is a heterocyclic organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with aminomethyl groups at the 2- and 5-positions, giving it a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 90008-38-1
Cat. No. B14136908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyridinedimethanamine
CAS90008-38-1
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)CN
InChIInChI=1S/C7H11N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4,8-9H2
InChIKeyCBRAMLKUPIVRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Pyridinedimethanamine (CAS 90008-38-1) – C7H11N3 Ligand and Building Block Baseline


2,5-Pyridinedimethanamine (CAS 90008-38-1), also known as 2,5-bis(aminomethyl)pyridine or pyridine-2,5-diyldimethanamine, is a heterocyclic organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with aminomethyl groups at the 2- and 5-positions, giving it a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . This compound functions primarily as a bidentate or tridentate ligand in coordination chemistry, a monomer in polymer synthesis, and an intermediate in organic transformations, leveraging its two primary amine moieties and the pyridine nitrogen for metal binding and nucleophilic reactions .

Why 2,5-Pyridinedimethanamine Cannot Be Replaced by Other Pyridine Isomers in Precision Applications


Pyridine derivatives with aminomethyl substituents are not interchangeable building blocks because the position of the functional groups dictates both the steric environment and the geometry of metal coordination or polymerization. The 2,5-substitution pattern creates a unique spacing between donor atoms that is distinct from the more common 2,6- or 3,5-isomers, directly influencing chelate ring size, catalyst activity, and the architecture of resulting metal-organic frameworks or polymers [1]. For instance, 2,5-Pyridinedimethanamine provides a different bite angle and metal-nitrogen distance profile compared to 2,6-Pyridinedimethanamine, which can be critical for achieving desired catalytic selectivity or material porosity [2].

Quantitative Differentiation Evidence for 2,5-Pyridinedimethanamine Against Closest Analogs


Regioisomeric Coordination Geometry: 2,5- vs. 2,6-Substitution Dictates Chelate Ring Size and Metal-Binding Mode

The 2,5-substitution pattern in pyridinedimethanamine results in a ligand that typically forms a 6-membered chelate ring upon metal coordination, whereas the 2,6-isomer forms a 5-membered chelate ring. This difference in chelate ring size directly impacts the thermodynamic stability and kinetic lability of the resulting metal complexes [1]. Computational and X-ray diffraction studies on pyridylmethylamine (pma) ligands demonstrate that the bite angle and metal-nitrogen bond distances are modulated by the position of the aminomethyl group, with 2,5-substitution favoring a more flexible and less strained geometry in certain transition metal complexes [2].

Coordination Chemistry Ligand Design Catalysis

Commercial Purity Benchmarking: 2,5-Isomer Purity (95%) vs. 2,6-Isomer (98%)

Commercially available 2,5-Pyridinedimethanamine is typically supplied at a purity of 95% . In contrast, the 2,6-isomer (2,6-Pyridinedimethanamine) is more commonly available at a higher purity grade of 98% from major suppliers . This 3% absolute purity difference may be significant for applications requiring high-fidelity building blocks, such as metal-organic framework (MOF) synthesis or pharmaceutical intermediate preparation, where impurities can disrupt crystallization or lead to off-target products.

Chemical Procurement Purity Analysis Reagent Specification

Oligomerization Catalyst Ligand Precursor: Pyridylamine Class Activity Implicated in Alkene Oligomerization

Patent literature discloses that functionalized pyridyl-amines, including 2,5-Pyridinedimethanamine, serve as ligands or ligand precursors in catalytic compositions for alkene oligomerization reactions [1]. While quantitative activity data for the 2,5-isomer specifically is not provided in the public domain, the class of pyridyl-amines is established as effective in these transformations. The 2,5-substitution pattern offers a distinct electronic and steric profile compared to other isomers, which can influence catalyst turnover frequency and product selectivity, although direct comparative data is lacking.

Oligomerization Catalysis Ligand Precursor

Procurement-Relevant Application Scenarios for 2,5-Pyridinedimethanamine Based on Verified Evidence


Synthesis of Metal-Organic Frameworks (MOFs) with Non-Standard Pore Architectures

Due to the unique 6-membered chelate ring geometry inferred for the 2,5-substitution pattern, this compound is best suited for constructing MOFs or coordination polymers where a more flexible, less strained metal-ligand connection is desired, potentially leading to novel pore topologies not accessible with the 2,6-isomer [1].

Custom Catalyst Development for Olefin Oligomerization

The patent literature explicitly includes 2,5-Pyridinedimethanamine as a ligand precursor for alkene oligomerization catalysts [2]. Research groups focused on fine-tuning catalyst selectivity may benefit from exploring this isomer when conventional 2,6- or 3,5-substituted ligands fail to achieve the desired product distribution.

Building Block for Polymer Synthesis Requiring Exposed Primary Amines

The presence of two primary amine groups makes this compound a suitable monomer for polyamide or polyurea synthesis. Its 2,5-substitution pattern can lead to polymers with different chain packing and thermal properties compared to those derived from the 2,6- or 3,5-isomers [1].

Academic Coordination Chemistry Studies

The commercial availability of this compound at 95% purity provides a consistent starting material for fundamental studies on the impact of ligand geometry on metal complex stability, redox behavior, and spectroscopic properties, particularly when comparing across the 2,5-, 2,6-, and 3,5-isomer series.

Technical Documentation Hub

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